molecular formula C20H19N3O B5891313 [4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone

[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone

Cat. No.: B5891313
M. Wt: 317.4 g/mol
InChI Key: YEXCJNOWQQUQOZ-UHFFFAOYSA-N
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Description

[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone: is a complex organic compound that features both imidazole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole intermediates, followed by their coupling under specific conditions. For instance, the imidazole moiety can be synthesized through the condensation of glyoxal and ammonia, while the indole part can be prepared via Fischer indole synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole and indole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone: stands out due to its combined imidazole and indole structures, which provide a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-15-12-18-4-2-3-5-19(18)23(15)20(24)17-8-6-16(7-9-17)13-22-11-10-21-14-22/h2-11,14-15H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXCJNOWQQUQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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